4-(Bromomethyl)benzenesulfonyl fluoride

Catalog No.
S1904857
CAS No.
7612-88-6
M.F
C7H6BrFO2S
M. Wt
253.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)benzenesulfonyl fluoride

CAS Number

7612-88-6

Product Name

4-(Bromomethyl)benzenesulfonyl fluoride

IUPAC Name

4-(bromomethyl)benzenesulfonyl fluoride

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2

InChI Key

WWAPDVQUZYCNCR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F

Organic Chemistry: Protein Crosslinking Agent

-BrBSF is primarily employed as a protein crosslinking agent. It reacts with the amine (NH₂) groups present in the amino acid side chains of proteins, forming stable covalent bonds. This crosslinking process helps researchers study protein-protein interactions, protein structure, and protein assemblies.

Source: Protein cross-linking with 4-bromomethyl-3,5-bis(trifluoromethyl)benzenesulfonyl fluoride and related reagents:

Biochemistry: Enzyme Inhibitor Design

Due to its reactivity with amine groups, 4-BrBSF serves as a tool in designing enzyme inhibitors. By targeting specific amine residues within the active site of an enzyme, 4-BrBSF can inactivate the enzyme, aiding researchers in understanding its function and mechanism of action.

Source: Design of irreversible inhibitors of serine proteases

Cell Biology: Investigation of Cellular Processes

-BrBSF can be used to study various cellular processes involving proteins. By strategically crosslinking proteins within a cell, researchers can gain insights into protein interactions and organization within cellular compartments.

Source: Identification of functionally interacting proteins using reversible chemical cross-linking:

4-(Bromomethyl)benzenesulfonyl fluoride is an organosulfur compound characterized by the presence of both bromomethyl and sulfonyl fluoride functional groups attached to a benzene ring. Its chemical formula is C7_7H6_6BrF O2_2S, and it is commonly represented by the International Union of Pure and Applied Chemistry name 4-(Bromomethyl)benzenesulfonyl fluoride. This compound is notable for its utility in various

, primarily due to its reactive bromomethyl and sulfonyl fluoride groups. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly in the formation of aryl-aryl bonds.
  • Fluorination: The sulfonyl fluoride moiety enables the compound to be used as a fluorinating agent in organic synthesis, facilitating the introduction of fluorine into other substrates .

While specific biological activities of 4-(Bromomethyl)benzenesulfonyl fluoride are less documented, compounds with similar structures often exhibit biological properties. For instance, sulfonyl fluorides are known to act as inhibitors for certain enzymes and may have potential as therapeutic agents. The presence of the bromomethyl group may also enhance its reactivity towards biological targets .

The synthesis of 4-(Bromomethyl)benzenesulfonyl fluoride can be achieved through several methods:

  • From Benzenesulfonyl Chloride: Reacting benzenesulfonyl chloride with bromomethyl compounds under suitable conditions (e.g., using a base) can yield 4-(Bromomethyl)benzenesulfonyl chloride, which can then be converted to the fluoride using a fluoride source.
  • Direct Bromination: Starting from benzenesulfonyl fluoride, direct bromination using bromine or N-bromosuccinimide in an appropriate solvent can introduce the bromomethyl group .
  • Via Electrophilic Aromatic Substitution: This method involves treating a suitable aromatic precursor with a bromomethylating agent in the presence of a sulfonylation reagent .

4-(Bromomethyl)benzenesulfonyl fluoride has several applications:

  • Chemical Probes: It serves as a chemical probe in research to study enzyme mechanisms and interactions due to its reactive functional groups .
  • Synthesis of Radiopharmaceuticals: This compound is utilized as an intermediate in synthesizing fluorine-18 labeled compounds for Positron Emission Tomography imaging.
  • Building Block in Organic Synthesis: It acts as a versatile building block for synthesizing various complex organic molecules, including pharmaceuticals .

Several compounds share structural similarities with 4-(Bromomethyl)benzenesulfonyl fluoride:

Compound NameStructure FeaturesUnique Aspects
4-(Chloromethyl)benzenesulfonyl chlorideChloromethyl instead of bromomethylLess reactive than its brominated counterpart
Benzenesulfonyl fluorideLacks bromine substituentPrimarily used for fluorination without alkyl halides
4-(Fluoromethyl)benzenesulfonyl fluorideFluoromethyl groupIncreased electrophilicity compared to bromide

Uniqueness: The presence of both bromine and sulfonyl fluoride makes 4-(Bromomethyl)benzenesulfonyl fluoride particularly versatile in synthetic applications, allowing for greater reactivity compared to similar compounds that lack one or both functional groups.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7612-88-6

Wikipedia

Benzenesulfonyl fluoride, 4-(bromomethyl)-

Dates

Modify: 2023-08-16

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